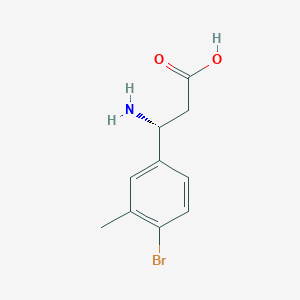
(R)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated resolution processes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds or other carbon-carbon linkages.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein synthesis.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites. This binding can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid: The non-salt form of the compound.
3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and bromine functional groups. This combination allows for selective interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-bromo-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
JAANTDINOYWUNY-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)Br |
SMILES canónico |
CC1=C(C=CC(=C1)C(CC(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



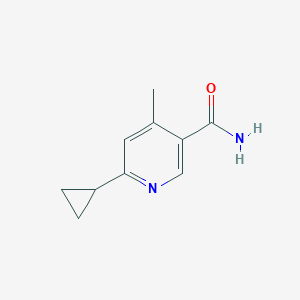
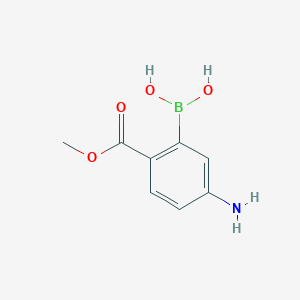
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)




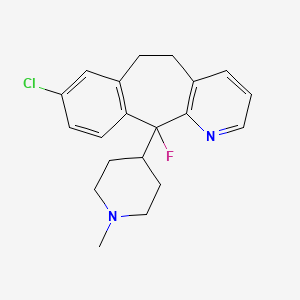

![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

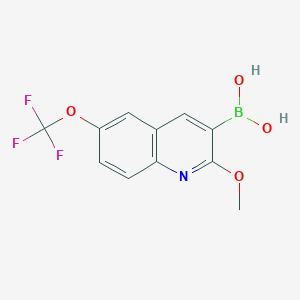
![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)
